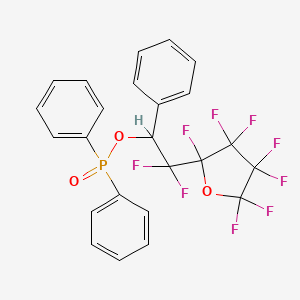
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds and phosphinate derivatives have attracted significant interest due to their unique chemical and physical properties, which make them valuable for various applications in materials science, organic synthesis, and as intermediates in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves nucleophilic substitution reactions, where fluorinated alkyl groups are introduced to achieve desired properties, such as enhanced stability or altered electronic characteristics (Facchetti et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds reveals the influence of fluorination on molecular geometry, electron distribution, and intermolecular interactions. X-ray diffraction and NMR spectroscopy are commonly used techniques for characterizing these structures (Jones & Bembenek, 1996).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the electronegativity of fluorine atoms. This reactivity is utilized in various chemical reactions, including polymerization, to synthesize materials with specific properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as thermal stability, melting and boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorination can lead to materials that are resistant to heat and chemical attacks, making them suitable for high-performance applications (Yeo, Goh, Ku, & You, 2015).
Chemical Properties Analysis
The chemical properties of phosphinate derivatives, including their reactivity, stability, and interactions with various reagents, are critical for their application in organic synthesis and material science. Studies have shown that these compounds can act as ligands in complex formations, influencing the electronic and structural properties of the resulting materials (Hillebrand et al., 1998).
Aplicaciones Científicas De Investigación
Fluorination Processes
- The compound is relevant in studies exploring the fluorination of various aromatic molecules, where the yields of fluorinated products and regioselectivity are influenced by the reagent structure and reaction conditions (Zupan, Iskra, & Stavber, 1996).
Semiconductor Research
- It plays a role in the synthesis and characterization of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, useful in semiconductor research (Facchetti et al., 2004).
Novel Water-Soluble Phosphines
- Useful in the production of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones and dibenzophosphole moieties, significant in the development of new phosphine ligands (Herd et al., 2002).
Synthesis of Difluorinated Pseudopeptides
- Involved in the preparation of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, highlighting its utility in peptide synthesis (Gouge, Jubault, & Quirion, 2004).
Hypervalent, Low-Coordinate Phosphorus(III) Centers
- Aids in the study of hypervalent, low-coordinate phosphorus(III) centers in complexes with chelate ligands, significant in the field of inorganic chemistry (Burford et al., 2005).
Optical Waveguiding Applications
- Relevant in the creation of cross-linkable, highly fluorinated poly(arylene ether ketones/sulfones) for optical waveguiding applications, showcasing its importance in material science (Qi et al., 2005).
Study of Radical Cation in Electrophilic Fluorination
- Plays a part in the investigation of radical cation in electrophilic fluorination by ESI-MS, contributing to the understanding of fluorination mechanisms (Zhang et al., 2005).
Propiedades
IUPAC Name |
2-(2-diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F9O3P/c25-20(26,23(31)21(27,28)22(29,30)24(32,33)36-23)19(16-10-4-1-5-11-16)35-37(34,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHAKPWOCEZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F9O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)


![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)